1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
Overview
Description
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene is a fluorinated organic compound with the molecular formula C6H3ClF6O. It is known for its unique chemical structure, which includes a cyclopentene ring substituted with chlorine, methoxy, and multiple fluorine atoms. This compound has garnered interest due to its applications in various fields, including organic synthesis and material science .
Preparation Methods
The synthesis of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene typically involves the fluorination of cyclopentene derivatives. One common method includes the reaction of hexafluorocyclopentene with methanol in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .
Industrial production methods may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the cyclopentene ring allows for addition reactions with various electrophiles and nucleophiles
Common reagents used in these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the reagents .
Scientific Research Applications
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Material Science: The compound is utilized in the development of advanced materials, including fluorinated polymers and coatings.
Medicinal Chemistry: Researchers explore its potential in drug design and development due to its unique chemical properties.
Industrial Applications: It is employed in the production of specialty chemicals and dyes, particularly those requiring fluorinated components
Mechanism of Action
The mechanism of action of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, which can interact with biological and chemical systems .
Comparison with Similar Compounds
1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene can be compared with other fluorinated cyclopentene derivatives, such as:
- 1-Bromo-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
- 1-Iodo-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene
- 1-Chloro-3,3,4,4,5,5-hexafluoro-2-ethoxycyclopentene
These compounds share similar structural features but differ in their halogen or alkoxy substituents. The unique combination of chlorine and methoxy groups in this compound imparts distinct reactivity and properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6O/c1-14-3-2(7)4(8,9)6(12,13)5(3,10)11/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPINEFCFXPUSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C1(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401197 | |
Record name | 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336-34-5 | |
Record name | 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-3,3,4,4,5,5-hexafluoro-2-methoxycyclopentene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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